Nelivaptan (SSR-149415) is a selective antagonist for the vasopressin V1b receptor. [, , , , , , , ] This receptor subtype is primarily found in the anterior pituitary, but also exists in the brain, liver, and kidney. [] Nelivaptan is frequently employed in scientific research to investigate the role of the vasopressin V1b receptor in various physiological processes, particularly those related to stress, cardiovascular function, and the hypothalamic-pituitary-adrenal (HPA) axis.
Nelivaptan is a synthetic compound primarily recognized for its role as a selective antagonist of the oxysterol 17β-estradiol receptor (OXER) and the vasopressin V1b receptor. It was developed by GlaxoSmithKline and is classified under investigational drugs, indicating its potential therapeutic applications are still being explored. The compound has been studied for its ability to modulate bile acid signaling, which is essential for cholesterol homeostasis and liver function, as well as for treating conditions associated with fluid retention due to its diuretic properties .
The synthesis of Nelivaptan involves constructing a substituted indole framework, followed by the introduction of various functional groups. Although specific synthesis methods are commercially confidential, general approaches for synthesizing similar bicyclic compounds typically include multiple steps such as cyclization reactions and functional group modifications. The synthesis process may also involve the use of specific reagents and catalysts to facilitate the formation of the desired bicyclic structure .
Nelivaptan has a complex molecular structure characterized by a bicyclic arrangement. Its chemical formula is , with a molecular weight of approximately 630.11 g/mol. The compound includes multiple rings and functional groups that contribute to its pharmacological activity.
Nelivaptan's interactions primarily involve binding to specific receptors, which can be considered as chemical reactions at the molecular level. The compound acts by competitively inhibiting the binding of natural ligands to the OXER and vasopressin V1b receptors.
Nelivaptan functions primarily through competitive antagonism at the vasopressin V1b receptor and OXER. By blocking these receptors, it reduces water reabsorption in the kidneys, promoting diuresis, which is beneficial in conditions characterized by fluid overload.
Nelivaptan exhibits several notable physical and chemical properties that influence its pharmacological profile.
Nelivaptan has been investigated for various therapeutic applications, particularly in treating conditions related to excess fluid retention such as heart failure and liver diseases. Additionally, it has been explored in clinical trials for anxiety disorders and major depressive disorder due to its receptor modulation properties .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7